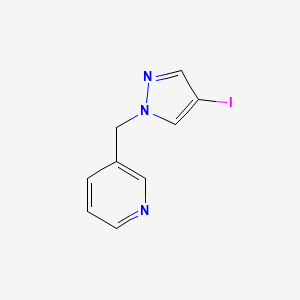
3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine
概要
説明
“3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine”, also known as “4-Iodo-1-(pyridin-3-ylmethyl)pyrazole”, is a chemical compound with the molecular formula C9H8IN3 and a molecular weight of 285.08 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a pyridine ring via a methylene bridge, with an iodine atom attached to the pyrazole ring .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 401.2±30.0 °C, and its predicted density is 1.80±0.1 g/cm3 . It has a predicted pKa value of 4.75±0.10 .科学的研究の応用
Coordination Chemistry and Ligand Synthesis
Derivatives of 2,6-di(pyrazol-1-yl)pyridine, which include structures similar to 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine, have been used as ligands for over 15 years. These derivatives present both advantages and disadvantages compared to more widely investigated terpyridines. They are notable for their role in synthesizing luminescent lanthanide compounds used in biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Photoinduced Tautomerization
Studies of pyrazolylpyridine derivatives, including those structurally related to this compound, have revealed unique photochemical properties. These compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. Such properties are significant for their potential applications in photonic and sensor technologies (Vetokhina et al., 2012).
Synthesis of Novel Heterocyclic Compounds
Pyrazolo[3,4-b]pyridine derivatives, including variants of this compound, have been synthesized and explored for various applications. These compounds have shown diverse chemical reactivity, leading to the creation of new classes of heterocyclic compounds that could have potential applications in medicinal and material chemistry (Ghattas et al., 2003).
Applications in Catalysis
Certain pyrazolylpyridine derivatives have been investigated for their use in catalysis. These compounds have demonstrated potential in creating multi-functional spin-crossover switches, incorporation into biomedical sensors, and self-assembly of functional soft materials and surface structures. Their catalytic properties could be significant in various chemical processes (Halcrow, 2014).
Applications in Organic Light-Emitting Diodes (OLEDs)
Pyrazolylpyridine derivatives have been used to create bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). These materials have shown high efficiency and low roll-off in blue and green PhOLEDs, indicating their potential in the development of high-performance lighting and display technologies (Li et al., 2016).
Safety and Hazards
The safety information available indicates that “3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
作用機序
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes .
Mode of Action
It has been suggested that the compound may interact robustly with target proteins, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to influence various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
In silico studies of similar compounds have indicated favorable agreement with drug likeness and admet properties .
Result of Action
It has been suggested that the compound may exhibit strong interactions with target proteins, leading to changes in their function .
Action Environment
Similar compounds have been found to be highly soluble in water and other polar solvents, suggesting that the compound’s action may be influenced by the solvent environment .
生化学分析
Biochemical Properties
3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit strong binding affinities with certain target proteins, which can influence their activity and function. For example, this compound has been found to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and context . These interactions can lead to changes in enzyme activity, which in turn can affect various biochemical processes within the cell.
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the type of cell and the specific context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in downstream signaling events . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of gene transcription and protein synthesis. These changes can have significant impacts on cellular function, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to changes in the conformation and activity of the target biomolecule, resulting in either inhibition or activation of its function. For example, this compound may inhibit an enzyme by binding to its active site and preventing substrate access, or it may activate a receptor by stabilizing its active conformation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific conditions The long-term effects of this compound on cellular function can include sustained changes in gene expression, enzyme activity, and cellular metabolism
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, this compound may exhibit beneficial effects, such as modulation of specific biochemical pathways or therapeutic effects in disease models . At higher doses, this compound may cause toxic or adverse effects, including cellular damage, organ toxicity, or systemic side effects. It is important to determine the optimal dosage range for this compound in animal models to maximize its therapeutic potential while minimizing the risk of adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. This compound can interact with enzymes and cofactors that play key roles in metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, this compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, resulting in altered levels of metabolic intermediates and end products. These changes can have significant impacts on cellular energy production, biosynthesis, and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . This compound can be taken up by cells through specific transporters or passive diffusion, and it may bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function, as well as its potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production
特性
IUPAC Name |
3-[(4-iodopyrazol-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDDDZSHUDUZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675382 | |
| Record name | 3-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-00-0 | |
| Record name | Pyridine, 3-[(4-iodo-1H-pyrazol-1-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


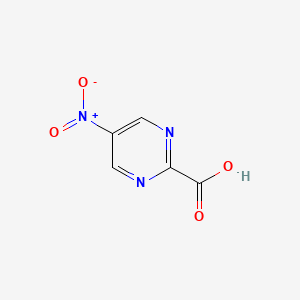
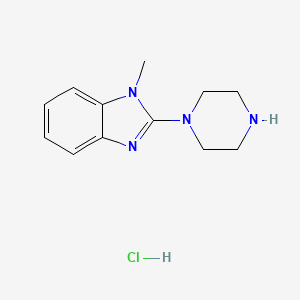
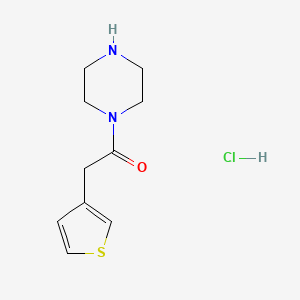


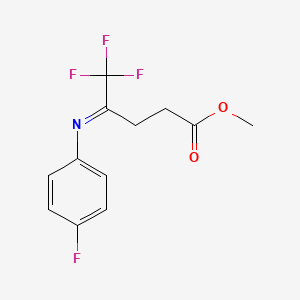


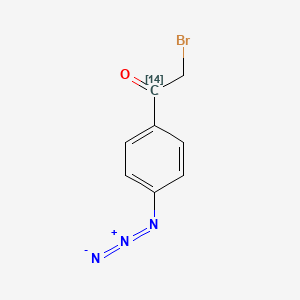


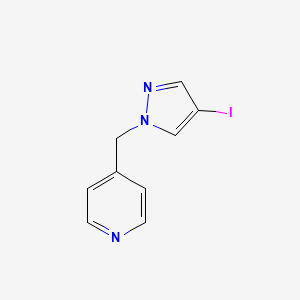
![Ethanone, 1-[2-amino-4-methoxy-5-(2-methoxyethoxy)phenyl]-](/img/structure/B1501362.png)

